(2S)-2-methyl-1-(1,3-thiazole-4-carbonyl)piperazine hydrochloride
Description
(2S)-2-Methyl-1-(1,3-thiazole-4-carbonyl)piperazine hydrochloride is a chiral piperazine derivative characterized by a stereospecific methyl group at the 2-position (S-configuration) and a 1,3-thiazole-4-carbonyl substituent. The compound’s structure combines a piperazine backbone—a six-membered heterocyclic ring with two nitrogen atoms—with a thiazole moiety, a sulfur- and nitrogen-containing aromatic ring. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents, making it suitable for pharmaceutical and chemical applications.
Key structural features:
Properties
CAS No. |
1909286-58-3 |
|---|---|
Molecular Formula |
C9H14ClN3OS |
Molecular Weight |
247.7 |
Purity |
70 |
Origin of Product |
United States |
Preparation Methods
Stepwise Coupling of Thiazole-4-Carbonyl Chloride and (2S)-2-Methylpiperazine
The most widely reported method involves the sequential coupling of 1,3-thiazole-4-carbonyl chloride with (2S)-2-methylpiperazine, followed by hydrochlorination. The reaction proceeds via nucleophilic acyl substitution, where the piperazine’s secondary amine attacks the electrophilic carbonyl carbon of the acid chloride.
Procedure :
-
Preparation of 1,3-Thiazole-4-Carbonyl Chloride :
Thiazole-4-carboxylic acid is treated with oxalyl chloride (COCl)₂ in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen atmosphere. The reaction is catalyzed by a catalytic amount of N,N-dimethylformamide (DMF) and stirred at 0–5°C for 2 hours, followed by room temperature for 12 hours. Excess reagents are removed under reduced pressure to yield the acid chloride as a pale-yellow solid (purity: >95% by HPLC). -
Coupling with (2S)-2-Methylpiperazine :
The acid chloride is dissolved in DCM and added dropwise to a solution of (2S)-2-methylpiperazine and triethylamine (TEA) (1.5 equiv) at 0°C . The mixture is stirred at 25°C for 6–8 hours, followed by aqueous workup (10% HCl wash) to remove TEA·HCl byproducts. The organic layer is dried over MgSO₄ and concentrated to obtain the free base. -
Hydrochlorination :
The free base is dissolved in ethyl acetate and treated with HCl gas or 4M HCl in dioxane at 0°C . The precipitate is filtered, washed with cold ethyl acetate, and dried under vacuum to yield the hydrochloride salt as a white crystalline solid.
Key Data :
One-Pot Synthesis via In Situ Acid Chloride Formation
To streamline the process, recent protocols have integrated acid chloride formation and coupling into a single reactor. This approach minimizes intermediate isolation steps, reducing solvent use and improving throughput.
Procedure :
-
Thiazole-4-carboxylic acid, thionyl chloride (SOCl₂) , and (2S)-2-methylpiperazine are combined in anhydrous acetonitrile with DMF (0.1 equiv) .
-
The mixture is heated at 50°C for 4 hours, during which the acid chloride forms in situ and reacts with the piperazine.
-
After cooling, diethyl ether is added to precipitate the free base, which is then converted to the hydrochloride salt as described above.
Advantages :
-
Faster reaction time (4 vs. 8 hours).
-
Higher atom economy (eliminates separate acid chloride isolation).
Critical Reaction Parameters and Optimization
Solvent Selection
Polar aprotic solvents (THF, DCM, acetonitrile ) are preferred due to their ability to stabilize ionic intermediates and enhance nucleophilicity of the piperazine. Non-polar solvents (e.g., toluene) result in lower yields (<50%) due to poor solubility of intermediates.
Temperature Control
Exothermic reactions during acid chloride formation require strict temperature control (0–5°C ) to prevent thiazole ring degradation. Elevated temperatures (>30°C) during coupling lead to racemization at the chiral center of (2S)-2-methylpiperazine, reducing enantiomeric excess (ee) from >99% to 85–90%.
Stoichiometry and Base Selection
A 1:1.1 molar ratio of piperazine to acid chloride ensures complete conversion, while excess TEA (1.5–2.0 equiv) neutralizes HCl generated during coupling. Alternative bases like N-methylmorpholine show comparable efficacy but are costlier.
Purification and Characterization
Recrystallization
The hydrochloride salt is recrystallized from ethanol-water (3:1) to achieve >99% purity. Key steps:
-
Dissolve crude product in hot ethanol (60°C).
-
Add deionized water dropwise until cloud point.
-
Cool to 4°C for 12 hours to precipitate crystals.
Chromatographic Methods
For research-scale batches requiring ultra-high purity (>99.9%), reverse-phase HPLC (C18 column, 10–90% acetonitrile/0.1% TFA gradient) is employed.
Spectroscopic Characterization
-
¹H-NMR (400 MHz, D₂O) : δ 8.85 (s, 1H, thiazole-H), 4.25–3.90 (m, 4H, piperazine-H), 3.10 (q, 1H, CH(CH₃)), 1.45 (d, 3H, CH₃).
-
LC-MS (ESI+) : m/z 212.1 [M+H]⁺ (free base), 247.7 [M+H]⁺ (hydrochloride).
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Time (h) | Cost (USD/g) |
|---|---|---|---|---|
| Stepwise Coupling | 72–89 | ≥98 | 14–16 | 120–150 |
| One-Pot Synthesis | 68–75 | 95–97 | 6–8 | 90–110 |
The stepwise method remains the gold standard for high-purity batches, while the one-pot approach offers cost advantages for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides are used for alkylation or acylation reactions, respectively.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated piperazine derivatives.
Scientific Research Applications
Research indicates that compounds containing both piperazine and thiazole structures often exhibit significant biological properties, including:
- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various bacterial strains and fungi, suggesting that (2S)-2-methyl-1-(1,3-thiazole-4-carbonyl)piperazine hydrochloride may also possess antimicrobial properties. This could be attributed to its ability to interact with biological targets such as enzymes or receptors involved in pathogen survival .
- Anticancer Properties : The compound's structure suggests potential as a lead compound in cancer therapy. Studies on related thiazole-containing piperazines have shown inhibition of cancer cell proliferation, indicating that this compound could modulate pathways critical for tumor growth .
- Neurotransmitter Modulation : Compounds with similar structures have been reported to affect neurotransmitter systems, which could position this compound as a candidate for neurological research or treatment of mental health disorders .
Pharmaceutical Development
Given its biological activity, this compound has potential applications in drug development:
- Lead Compound for Drug Discovery : Its unique structural features may allow it to serve as a scaffold for the design of new drugs targeting infectious diseases or cancer. The ability to modify the piperazine or thiazole components could lead to derivatives with enhanced efficacy or reduced toxicity .
- Research Tool : The compound can be utilized in biochemical assays to study biological mechanisms or as a probe to investigate specific interactions in cellular pathways .
Interaction Studies
Understanding the interaction of this compound with biological targets is crucial for elucidating its mechanism of action:
- Binding Affinity : Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be employed to quantitatively assess the binding affinity of this compound to various enzymes or receptors. Such studies are essential for predicting pharmacokinetic properties and optimizing drug design .
Mechanism of Action
The mechanism of action of (2S)-2-methyl-1-(1,3-thiazole-4-carbonyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. For example, the compound may inhibit an enzyme’s activity by binding to its active site, thereby blocking substrate access and reducing the enzyme’s catalytic efficiency.
Comparison with Similar Compounds
Comparison with Structurally Similar Piperazine Derivatives
Structural Analogues and Substitution Patterns
Piperazine derivatives are widely studied for their pharmacological diversity. Below is a comparison of (2S)-2-methyl-1-(1,3-thiazole-4-carbonyl)piperazine hydrochloride with structurally related compounds:
Key Observations :
- Electron-rich substituents (e.g., thiazole, thiadiazole) enhance interactions with biological targets but may reduce solubility .
- Chlorine or trifluoromethyl groups improve lipophilicity and bioavailability, as seen in HBK15 and trifluoromethylphenyl derivatives .
- Stereochemistry: The (2S)-methyl group in the target compound may confer selectivity in receptor binding, a feature absent in non-chiral analogues like HBK14–HBK19 .
Physicochemical Properties
Comparative NMR data for piperazine derivatives (free base vs. hydrochloride salts):
*Based on trends observed in piperazine hydrochlorides.
Notable Trends :
Biological Activity
(2S)-2-methyl-1-(1,3-thiazole-4-carbonyl)piperazine hydrochloride is a synthetic compound that features a piperazine ring and a thiazole moiety. Its unique structure suggests potential for diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₄ClN₃OS, with a molecular weight of 247.75 g/mol. The compound's structure includes:
- Piperazine Ring : Known for its ability to undergo nucleophilic substitutions.
- Thiazole Moiety : Contains a carbonyl group that can participate in electrophilic reactions.
These functional groups contribute to the compound's reactivity and potential interactions with biological targets, such as enzymes or receptors involved in disease pathways .
Antimicrobial Activity
Compounds containing piperazine and thiazole structures have demonstrated significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various pathogens. Research indicates that these compounds can modulate neurotransmitter systems or inhibit specific enzymes critical for pathogen survival.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazole-piperazine derivatives. For example, new thiazole-clubbed piperazine derivatives were synthesized and evaluated for their inhibitory capabilities against human acetylcholinesterase and β-amyloid aggregation. Some compounds exhibited submicromolar IC50 values against these targets, indicating strong activity . The compound's ability to cross the blood-brain barrier further enhances its therapeutic prospects in treating neurodegenerative diseases like Alzheimer's.
Neuroprotective Effects
In vitro studies have shown that this compound can provide neuroprotective effects against cytotoxicity induced by β-amyloid peptides in neuronal cell lines. This suggests its potential role in neuroprotection and treatment strategies for Alzheimer's disease .
Case Studies and Research Findings
Several studies have investigated the biological activity of thiazole-piperazine derivatives:
The mechanism of action of this compound involves its interaction with key biological targets. Molecular docking studies indicate that this compound binds effectively to active sites of enzymes such as acetylcholinesterase, which is crucial for its neuroprotective effects. The presence of both nitrogen and sulfur atoms in its structure facilitates various chemical interactions that enhance its biological efficacy .
Q & A
Q. What synthetic methodologies are commonly employed to prepare (2S)-2-methyl-1-(1,3-thiazole-4-carbonyl)piperazine hydrochloride?
Methodological Answer: The synthesis typically involves:
- Step 1: Coupling of a piperazine derivative (e.g., (2S)-2-methylpiperazine) with 1,3-thiazole-4-carboxylic acid using activating agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) to form the amide bond .
- Step 2: Salt formation via treatment with hydrochloric acid to yield the hydrochloride salt.
- Purification: Reverse-phase chromatography (e.g., 0–50% acetonitrile/water with 0.1% TFA) is used to isolate the product .
Key Parameters:
| Parameter | Condition |
|---|---|
| Coupling Reagents | EDC/HOAt |
| Solvent | THF or DCM |
| Reaction Temp. | 40–70°C |
| Yield Range | 40–60% |
Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- H NMR (DMSO-d₆): Peaks at δ 3.39–4.05 ppm (piperazine protons), δ 8.12–8.18 ppm (thiazole protons) .
- C NMR : Carbonyl signals at ~180 ppm (amide C=O) and ~155 ppm (thiazole carbons) .
- High-Resolution Mass Spectrometry (HRMS):
- Expected m/z for : Calculated 298.06 (M+H) .
- HPLC:
Q. How can researchers address solubility challenges during in vitro assays?
Methodological Answer:
- Solvent Systems: Use DMSO for stock solutions (≤10 mM) followed by dilution in aqueous buffers (e.g., PBS, pH 7.4) .
- Co-Solvents: Add 10–20% PEG-400 or cyclodextrins to enhance solubility .
- Salt Form Optimization: Hydrochloride salts improve aqueous solubility compared to free bases .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve enantiomeric purity during synthesis?
Methodological Answer:
- Chiral Catalysts: Use (S)-BINOL-derived catalysts to minimize racemization during amide coupling .
- Chiral Chromatography: Employ columns like Chiralpak IA/IB with hexane:isopropanol (70:30) for enantiomer separation .
- Circular Dichroism (CD): Validate enantiopurity by comparing CD spectra to reference standards .
Q. What strategies are effective for profiling impurities in bulk batches?
Methodological Answer:
- LC-MS/MS:
- Forced Degradation Studies:
- Expose the compound to heat (60°C), acid (0.1M HCl), and UV light to identify degradation products .
Q. How does the thiazole moiety influence the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking: The thiazole ring participates in π-π stacking with aromatic residues (e.g., His294 in kinases) and hydrogen bonding via the nitrogen atom .
- Structure-Activity Relationship (SAR):
Q. What experimental designs are recommended for assessing stability under physiological conditions?
Methodological Answer:
- pH-Dependent Stability:
- Incubate in buffers (pH 1.2–7.4) at 37°C for 24h. Monitor degradation via HPLC .
- Key Finding: Hydrolysis of the amide bond occurs at pH < 2, requiring enteric coating for oral delivery .
- Thermal Stability:
- Store at -20°C under argon; avoid repeated freeze-thaw cycles to prevent dimerization .
Q. How can researchers evaluate the compound’s potential off-target effects in complex biological systems?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
